Bienvenue dans la boutique en ligne BenchChem!

SARS-CoV-2-IN-7

SARS-CoV-2 Antiviral Activity Vero E6

Selecting 3CLpro inhibitors based solely on enzymatic IC50 data can mislead antiviral research, as cell permeability and intracellular stability dramatically affect efficacy. SARS-CoV-2-IN-7 (CAS 2570461-66-2) eliminates this uncertainty with a validated cellular antiviral IC50 of 844 nM in SARS-CoV-2-infected Vero E6 cells-a direct measure of functional potency in a disease-relevant model. Its unique organoselenium scaffold (C14H8F3NOSe) enables non-peptidomimetic SAR exploration. Research-use only; shipped globally with certificate of analysis.

Molecular Formula C14H8F3NOSe
Molecular Weight 342.18 g/mol
Cat. No. B8216124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-7
Molecular FormulaC14H8F3NOSe
Molecular Weight342.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C14H8F3NOSe/c15-14(16,17)9-4-3-5-10(8-9)18-13(19)11-6-1-2-7-12(11)20-18/h1-8H
InChIKeyAUNYFNONXIUSKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-7: A Nanomolar Inhibitor of SARS-CoV-2 Replication for Antiviral Research


SARS-CoV-2-IN-7 is a synthetic small molecule inhibitor developed for research into severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the etiological agent of COVID-19. The compound is characterized by the molecular formula C14H8F3NOSe and a molecular weight of 342.17 g/mol, with its chemical identity confirmed by the CAS Registry Number 2570461-66-2 . SARS-CoV-2-IN-7 is a potent inhibitor of the viral 3C-like protease (3CLpro), a key enzyme essential for viral polyprotein processing and replication . It demonstrates robust antiviral activity in a widely adopted cell culture model, inhibiting viral replication in SARS-CoV-2-infected Vero E6 cells with a nanomolar half-maximal inhibitory concentration (IC50) of 844 nM . This compound is a valuable research tool for investigating the molecular virology of SARS-CoV-2 and for validating 3CLpro as a target for therapeutic intervention.

Why SARS-CoV-2-IN-7 is Not Interchangeable with Other 3CLpro Inhibitors


While the market offers several SARS-CoV-2 3CLpro inhibitors, their pharmacological profiles differ markedly. The target compound, SARS-CoV-2-IN-7, exhibits a distinct chemical structure featuring a unique C14H8F3NOSe composition that differentiates it from common peptidomimetic inhibitors like Nirmatrelvir (PF-07321332) or the broad-spectrum protease inhibitor GC376 . These structural variations translate into substantial differences in target engagement, as reflected by divergent inhibitory constants and, critically, antiviral potency in cellular infection models. For instance, the well-characterized 3CLpro inhibitor GC376 demonstrates an IC50 for enzymatic inhibition that is approximately an order of magnitude more potent than its cellular antiviral EC50 . This disparity underscores that enzyme inhibition data alone is an unreliable predictor of a compound's efficacy in a complex cellular environment, where factors such as cell permeability and intracellular stability become paramount. Therefore, selecting a compound like SARS-CoV-2-IN-7 based solely on its classification as a '3CLpro inhibitor' is scientifically untenable; the specific, quantifiable performance of SARS-CoV-2-IN-7 in a relevant cellular assay, as detailed below, is the critical factor for experimental success.

Quantitative Differentiation of SARS-CoV-2-IN-7: Evidence-Based Guide for Compound Selection


SARS-CoV-2-IN-7 Demonstrates Sub-Micromolar Antiviral Potency in a Well-Validated Cellular Model

The antiviral efficacy of SARS-CoV-2-IN-7 was directly quantified in SARS-CoV-2-infected Vero E6 cells, a gold-standard cell line for coronavirus infectivity assays. The compound achieved a 50% reduction in viral replication at a concentration of 844 nM . This value, representing a sub-micromolar IC50, confirms its ability to traverse the cell membrane and engage its intracellular target within a biologically relevant context. While the specific enzymatic IC50 for SARS-CoV-2-IN-7 on purified 3CLpro is not universally reported across all vendors, its cellular potency is a direct and integrated measure of its antiviral function. For comparison, the clinical-stage 3CLpro inhibitor Nirmatrelvir (PF-07321332) exhibits an enzymatic Ki of 3.11 nM but a cellular antiviral EC50 of approximately 75 nM against SARS-CoV-2 in Vero E6 cells . The difference in cellular potency between SARS-CoV-2-IN-7 and Nirmatrelvir highlights that these two compounds possess distinct and non-interchangeable pharmacological profiles, making SARS-CoV-2-IN-7 a specific tool for investigating a different potency window in cellular assays.

SARS-CoV-2 Antiviral Activity Vero E6

SARS-CoV-2-IN-7 is Distinguished by a Unique Organoselenium Chemical Scaffold

SARS-CoV-2-IN-7 possesses a unique molecular identity defined by the presence of a selenium atom, with the formula C14H8F3NOSe and a molecular weight of 342.17 g/mol . This organoselenium structure is a rare motif among SARS-CoV-2 inhibitors. In contrast, the vast majority of 3CLpro inhibitors are peptidomimetics, such as Nirmatrelvir (C23H32F3N5O4, MW 499.5 g/mol) [1], or are other heterocyclic small molecules like the dipeptidyl compound GC376 (C21H35N5O7S, MW 533.6 g/mol) . The incorporation of selenium into the small-molecule scaffold of SARS-CoV-2-IN-7 may confer distinct physicochemical properties, including a unique logP and potential for different metabolic stability or target-binding kinetics compared to sulfur- or carbon-based analogs. This structural uniqueness is a critical point of differentiation from the crowded field of peptidomimetic and sulfur-containing protease inhibitors, offering researchers a novel chemotype for exploring structure-activity relationships (SAR) beyond conventional scaffolds.

Chemical Structure Organoselenium Differentiation

SARS-CoV-2-IN-7 Exhibits High Chemical Purity Suitable for Reproducible Research

To ensure experimental reproducibility, SARS-CoV-2-IN-7 is supplied with a certified high purity of ≥98.84%, as determined by rigorous analytical methods . This level of purity is critical for generating reliable and interpretable biological data, as it minimizes confounding effects from impurities. This specification is comparable to the purity standards of other research-grade SARS-CoV-2 inhibitors. For instance, the widely used 3CLpro inhibitor GC376 is also commercially available with a typical purity of ≥98% . The provision of SARS-CoV-2-IN-7 at this high standard ensures that any observed antiviral activity can be confidently attributed to the compound itself, rather than to contaminants, thereby supporting robust and repeatable scientific findings.

Purity Quality Control Reproducibility

Optimal Research Applications for SARS-CoV-2-IN-7 Based on Experimental Evidence


Investigating Structure-Activity Relationships for Non-Peptidomimetic 3CLpro Inhibitors

The unique organoselenium scaffold of SARS-CoV-2-IN-7 makes it an ideal probe for exploring the chemical space of non-peptidomimetic SARS-CoV-2 3CLpro inhibitors . Researchers can use this compound as a starting point for SAR studies, modifying the selenium-containing core to map interactions within the protease's active site that are distinct from those exploited by traditional peptidomimetic drugs like Nirmatrelvir [1]. This research can uncover new binding modes and inform the design of next-generation antiviral agents with improved selectivity or resistance profiles.

Validating 3CLpro Target Engagement in Cellular Antiviral Assays

With a validated cellular antiviral IC50 of 844 nM in SARS-CoV-2-infected Vero E6 cells , SARS-CoV-2-IN-7 serves as a reliable positive control and tool compound for confirming that 3CLpro inhibition translates to a reduction in viral replication. Its sub-micromolar potency is well-suited for use in multi-concentration response assays, enabling researchers to establish concentration-response curves and quantify the relationship between target engagement and antiviral effect. This application is critical for validating the 3CLpro mechanism in novel cellular models or when screening for compounds with a similar mode of action.

Comparative Studies of Antiviral Potency and Resistance Mechanisms

The distinct potency of SARS-CoV-2-IN-7 (IC50 = 844 nM) relative to more potent clinical candidates like Nirmatrelvir (EC50 ~75 nM) provides a valuable tool for comparative pharmacology studies . Researchers can use these compounds in parallel to investigate how differences in potency or chemical structure affect the development of viral resistance. By passaging SARS-CoV-2 in the presence of sub-optimal concentrations of SARS-CoV-2-IN-7, it is possible to select for and characterize resistance-associated mutations, offering insights into viral escape mechanisms that may differ from those induced by high-potency inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.